1-Chloro-3-(2-methoxyphenyl)propan-2-one
Description
1-Chloro-3-(2-methoxyphenyl)propan-2-one is a chlorinated ketone derivative featuring a 2-methoxyphenyl substituent. This compound (CAS: 207287-79-4) is commercially available with a purity of ≥95% and is utilized as a synthetic intermediate in pharmaceuticals and fine chemicals . Its structure combines a reactive α-chloroketone moiety with a methoxy-substituted aromatic ring, enabling diverse reactivity in alkylation, reduction, or nucleophilic substitution reactions.
Properties
IUPAC Name |
1-chloro-3-(2-methoxyphenyl)propan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-13-10-5-3-2-4-8(10)6-9(12)7-11/h2-5H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXYZVHRRAMJHFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-3-(2-methoxyphenyl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 2-methoxybenzyl chloride with chloroacetone in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or ethanol under reflux conditions .
Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions. The process may include the use of continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-3-(2-methoxyphenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Oxidation: Potassium permanganate in an acidic medium.
Major Products:
Substitution: Products include 1-amino-3-(2-methoxyphenyl)propan-2-one or 1-thio-3-(2-methoxyphenyl)propan-2-one.
Reduction: The major product is 1-chloro-3-(2-methoxyphenyl)propan-2-ol.
Oxidation: The major product is 1-chloro-3-(2-hydroxyphenyl)propan-2-one.
Scientific Research Applications
Synthetic Route Overview
| Method | Description |
|---|---|
| Friedel-Crafts Acylation | Involves the reaction of 2-methoxybenzene with 3-chloropropionyl chloride using aluminum chloride as a catalyst. |
| Reduction | The carbonyl group can be reduced to an alcohol using sodium borohydride or lithium aluminum hydride. |
| Nucleophilic Substitution | Chlorine can be replaced by various nucleophiles like amines or thiols. |
Scientific Research Applications
1-Chloro-3-(2-methoxyphenyl)propan-2-one has diverse applications in scientific research:
Organic Synthesis
- Intermediate in Synthesis : This compound serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for further functionalization, making it valuable in synthetic chemistry.
- Antimicrobial Properties : Research indicates that derivatives of this compound exhibit significant antibacterial effects against a range of pathogens, including Staphylococcus aureus and Escherichia coli. Minimum Inhibitory Concentration (MIC) values have been reported as low as 0.0039 mg/mL for related compounds.
| Compound | Target Bacteria | MIC (mg/mL) |
|---|---|---|
| Derivative A | S. aureus | 0.0039 |
| Derivative B | E. coli | 0.025 |
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, suggesting applications in antioxidant therapies aimed at oxidative stress-related diseases.
Medicinal Chemistry
- Drug Development : Investigated as a precursor for synthesizing drugs targeting specific enzymes or receptors, particularly in cancer therapy due to its ability to interact with biological molecules.
Case Studies
Several studies have explored the biological implications of this compound:
Antibacterial Studies
A study highlighted the effectiveness of derivatives against Chlamydia, suggesting their potential as starting points for drug development targeting this pathogen.
Antioxidant Studies
Research demonstrated that related compounds exhibited significant scavenging activity against free radicals, which is vital for formulating antioxidant agents.
Mechanism of Action
The mechanism of action of 1-Chloro-3-(2-methoxyphenyl)propan-2-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The pathways involved may include enzyme inhibition or activation, depending on the specific application .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-Chloro-3-(2-methoxyphenyl)propan-2-one with structurally or functionally related α-chloroketones, focusing on substituent effects, applications, and research findings.
Structural and Functional Analogues
Key Research Findings
- Anticancer Potential: 1-Chloro-3-(naphthalen-1-yl)propan-2-one exhibited superior ligand efficiency and binding affinity to ER and EGFR, making it a promising lead for breast cancer therapy . By contrast, the 2-methoxyphenyl analog lacks direct biological data but shares structural motifs with active anticancer scaffolds.
- Synthetic Utility: The 1-naphthyloxy derivative is critical in β-blocker synthesis. Y. lipolytica efficiently reduces it to (S)-1-chloro-3-(1-naphthyloxy)propan-2-ol (88% yield), outperforming S. cerevisiae . Attempts to synthesize 1-chloro-3-(4-((2-isopropoxyethoxy)methyl)phenoxy)propan-2-one failed due to polymerization under basic conditions, highlighting stability challenges in halogenated ketones .
- The 2-methoxyphenyl group provides electron-donating effects, which may stabilize intermediates in nucleophilic reactions compared to electron-withdrawing substituents.
Stability and Reactivity
Instability in Basic Conditions :
- Enzymatic Reduction: Y. lipolytica efficiently reduces α-chloroketones to enantiopure alcohols, a key step in β-blocker production. For example, 1-chloro-3-(2,5-dimethylphenoxy)propan-2-one is reduced to (S)-alcohol with 34–63% yield .
Biological Activity
1-Chloro-3-(2-methoxyphenyl)propan-2-one, also known by its CAS number 38694-34-7, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, synthesis, and potential applications, supported by data tables and research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C10H11ClO2
- Molecular Weight : 198.65 g/mol
- IUPAC Name : this compound
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. It has shown activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, a study reported that derivatives of this compound exhibited selective antibacterial properties against Neisseria meningitidis and Haemophilus influenzae, with minimum inhibitory concentrations (MICs) ranging from 8 to 64 μg/mL depending on the structural modifications made to the compound .
Antichlamydial Activity
The compound has also been investigated for its antichlamydial activity. Research indicates that certain derivatives based on the structure of this compound can effectively reduce chlamydial inclusion numbers in infected cells. Mechanistic studies suggest that these compounds disrupt the typical lifecycle of Chlamydia, leading to reduced infection rates .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods, including organocatalytic approaches. A notable method involves using specific catalysts to facilitate the formation of the compound from simpler precursors .
Table 1: Synthesis Overview
Case Studies and Research Findings
Several case studies have been published that explore the biological activity of this compound in detail:
- Study on Antimicrobial Activity : A research article examined the effects of various derivatives on bacterial strains, indicating that modifications to the methoxy group significantly impacted antimicrobial potency .
- Chlamydial Infection Study : Another study focused on the compound's ability to inhibit Chlamydia infections in vitro, demonstrating that specific structural features are critical for enhancing biological activity .
Safety and Toxicity
While exploring its biological applications, it is crucial to consider the safety profile of this compound. Toxicity assessments have shown low cytotoxicity levels in human cell lines, which is promising for its potential therapeutic applications . However, further studies are needed to fully understand its safety profile in vivo.
Q & A
Basic Questions
Q. What synthetic methodologies are commonly employed to prepare 1-Chloro-3-(2-methoxyphenyl)propan-2-one, and how can reaction conditions be optimized?
- Synthetic Routes :
- Friedel-Crafts Acylation : Reacting 2-methoxybenzene (anisole) with chloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce the propan-2-one backbone.
- Nucleophilic Substitution : Substitution of a leaving group (e.g., bromine) in 3-(2-methoxyphenyl)propan-2-one with chlorine via SN₂ mechanisms using HCl or Cl⁻ sources.
- Optimization Strategies :
- Temperature control (0–5°C for Friedel-Crafts to minimize side reactions).
- Solvent selection (e.g., dichloromethane for Friedel-Crafts, ethanol/water for substitution).
- Monitoring reaction progress via TLC or GC-MS to isolate intermediates.
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound, and what diagnostic signals are expected?
- Techniques :
- NMR :
- ¹H NMR : Aromatic protons (δ 6.8–7.5 ppm for methoxyphenyl), ketone carbonyl (no direct proton), methoxy group (δ ~3.8 ppm).
- ¹³C NMR : Carbonyl carbon (δ ~205 ppm), methoxy carbon (δ ~55 ppm).
- IR : Strong C=O stretch (~1700 cm⁻¹), C-Cl stretch (~550–750 cm⁻¹).
- HPLC/GC-MS : Retention time and fragmentation patterns for purity assessment.
Advanced Questions
Q. How does the methoxy group at the 2-position influence the electronic and steric properties of this compound in substitution reactions?
- Electronic Effects :
- Methoxy is electron-donating via resonance, activating the phenyl ring toward electrophilic attack but deactivating meta/para positions.
- Stabilizes intermediates in SN reactions by resonance delocalization.
- Steric Effects :
- Ortho-methoxy group creates steric hindrance, potentially slowing substitution at the α-carbon.
- Experimental Design :
- Compare reaction rates with analogs (e.g., 3-(4-methoxyphenyl)propan-2-one) to isolate electronic vs. steric contributions.
Q. What computational approaches can predict the stability and reactivity of this compound under varying pH and solvent conditions?
- Methods :
- DFT Calculations : Optimize molecular geometry, calculate frontier orbitals (HOMO/LUMO), and simulate reaction pathways.
- Molecular Dynamics (MD) : Model solvation effects in polar (water) vs. nonpolar (hexane) solvents.
- Key Parameters :
- Charge distribution on Cl and carbonyl groups.
- Solvent dielectric constant’s impact on SN reaction kinetics.
Q. How can crystallographic data resolve contradictions in reported structural conformations of this compound?
- X-ray Crystallography :
- Use SHELX software for structure refinement .
- Analyze hydrogen-bonding patterns (e.g., C=O⋯H interactions) to determine packing motifs.
- Contradiction Analysis :
- Compare unit cell parameters and torsion angles across studies to identify polymorphs or solvates.
Methodological Guidance
-
Synthesis Troubleshooting :
- Low yields in Friedel-Crafts? Use anhydrous conditions and fresh AlCl₃ to avoid hydrolysis.
- Side products in substitution? Employ phase-transfer catalysts (e.g., TBAB) to enhance Cl⁻ nucleophilicity.
-
Data Interpretation :
- Conflicting NMR signals? Consider dynamic effects (e.g., keto-enol tautomerism) and acquire variable-temperature NMR.
-
Safety Notes :
- Handle chloro-propanones in fume hoods; mitigate exposure risks via PPE (gloves, goggles).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
